molecular formula C5H4N2O4 B12861872 1H-Pyrazole-1,5-dicarboxylic acid CAS No. 90993-83-2

1H-Pyrazole-1,5-dicarboxylic acid

Katalognummer: B12861872
CAS-Nummer: 90993-83-2
Molekulargewicht: 156.10 g/mol
InChI-Schlüssel: URORXTCGNUBKKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole-1,5-dicarboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-dicarboxylic acid can be synthesized through various methods, including hydrothermal, mechanochemical, and precipitation techniques. These methods involve the reaction of pyrazole derivatives with suitable reagents under controlled conditions to yield the desired product . For instance, the hydrothermal method involves heating the reactants in a sealed vessel at high temperatures and pressures, leading to high yields and crystallinity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole-1,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as carboxylic acids and nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3,5-dicarboxylic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrazole-1,5-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

90993-83-2

Molekularformel

C5H4N2O4

Molekulargewicht

156.10 g/mol

IUPAC-Name

pyrazole-1,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-4(9)3-1-2-6-7(3)5(10)11/h1-2H,(H,8,9)(H,10,11)

InChI-Schlüssel

URORXTCGNUBKKT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N(N=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.